molecular formula C20H23N5O3S B2933615 Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 893996-20-8

Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2933615
CAS No.: 893996-20-8
M. Wt: 413.5
InChI Key: KYRKEGKCNZGPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Biological Activity

Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molar mass of approximately 336.42 g/mol. Its structure features a triazolo-pyridazinyl moiety that is significant for its biological interactions.

Research indicates that the compound may exert its effects through several mechanisms:

  • CYP Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which is crucial in drug metabolism. Inhibition of this enzyme can lead to altered pharmacokinetics of co-administered drugs .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For example, related benzotriazole derivatives have shown significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value of 3.18 µM .
  • Receptor Modulation : The compound's structure suggests potential interactions with various receptors involved in cellular signaling pathways. In particular, studies on related compounds indicate possible modulation of P2Y receptors, which play roles in inflammatory responses and cellular proliferation .

Anticancer Activity

A notable study investigated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

These results indicate a promising profile for further development as an anticancer agent.

Enzyme Inhibition Studies

The compound's potential as a CYP enzyme inhibitor was explored in vitro:

EnzymeIC50 (µM)Reference
CYP3A454.68 ± 1.00
CYP2B60.1

These findings highlight the need for careful consideration of drug interactions when using this compound in therapeutic settings.

Properties

IUPAC Name

methyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-4-15(20(27)28-3)29-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)14-7-5-13(2)6-8-14/h5-10,15H,4,11-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRKEGKCNZGPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.